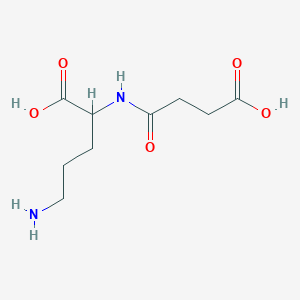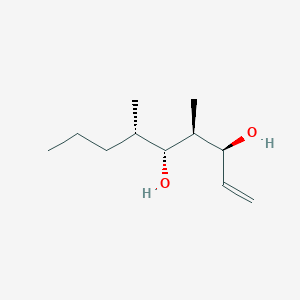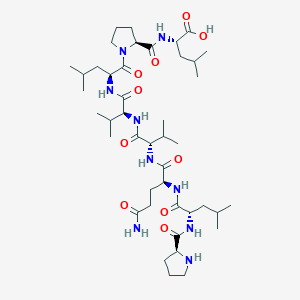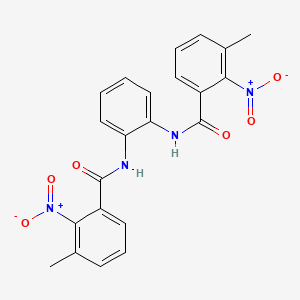
N,N'-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) is an organic compound characterized by its unique structure, which includes two nitrobenzamide groups connected by a phenylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) typically involves the reaction of 1,2-phenylenediamine with 3-methyl-2-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for N,N’-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base or under heating.
Major Products
Reduction: The major product would be N,N’-(1,2-Phenylene)bis(3-methyl-2-aminobenzamide).
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Applications De Recherche Scientifique
N,N’-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism by which N,N’-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, potentially inhibiting or modifying their activity. The nitro groups can participate in redox reactions, altering the compound’s electronic properties and influencing its interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-(1,2-Phenylene)bis(3-tert-butylsalicylideneiminato)nickel (II): A nickel complex with a similar phenylene bridge but different substituents.
N,N’-(1,2-Phenylene)bis(2-((2-oxopropyl)selanyl)benzamide): Another compound with a phenylene bridge but different functional groups.
Uniqueness
N,N’-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) is unique due to its specific combination of nitrobenzamide groups and the phenylene bridge, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and biochemical research.
Propriétés
Numéro CAS |
918152-78-0 |
|---|---|
Formule moléculaire |
C22H18N4O6 |
Poids moléculaire |
434.4 g/mol |
Nom IUPAC |
3-methyl-N-[2-[(3-methyl-2-nitrobenzoyl)amino]phenyl]-2-nitrobenzamide |
InChI |
InChI=1S/C22H18N4O6/c1-13-7-5-9-15(19(13)25(29)30)21(27)23-17-11-3-4-12-18(17)24-22(28)16-10-6-8-14(2)20(16)26(31)32/h3-12H,1-2H3,(H,23,27)(H,24,28) |
Clé InChI |
KNWVMZISBCBGQI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC(=C3[N+](=O)[O-])C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-Bis[(2-hexyl-4,5-dimethylphenyl)sulfanyl]-1,1'-biphenyl](/img/structure/B12612403.png)
![(3,5-Bis{[3,5-bis(trifluoromethyl)phenyl]methoxy}phenyl)methanol](/img/structure/B12612407.png)

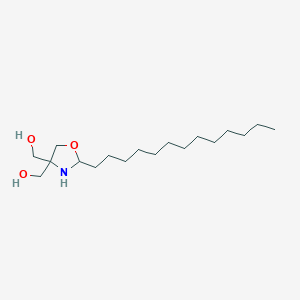
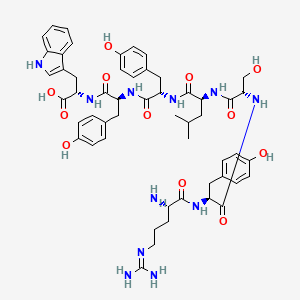
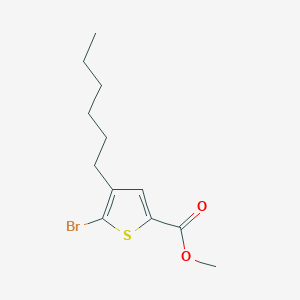

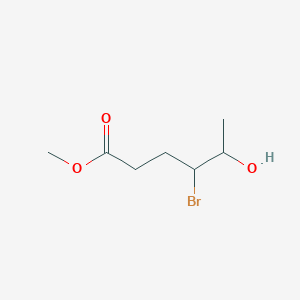
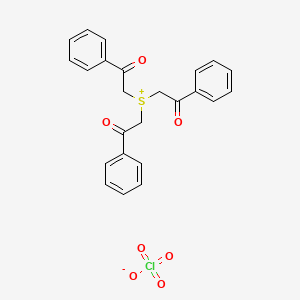
phosphane](/img/structure/B12612479.png)
